molecular formula C5H8N2O2 B131786 1H-Pyrazole-3,5-dimethanol CAS No. 142179-08-6

1H-Pyrazole-3,5-dimethanol

Cat. No. B131786
CAS RN: 142179-08-6
M. Wt: 128.13 g/mol
InChI Key: CEMYSBRDJZPNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 1H-Pyrazole-3,5-dimethanol is not found in the available resources.


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-member aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of 1H-Pyrazole-3,5-dimethanol is not found in the available resources.


Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines . The specific chemical reactions involving 1H-Pyrazole-3,5-dimethanol are not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary depending on its specific structure . The specific physical and chemical properties of 1H-Pyrazole-3,5-dimethanol are not found in the available resources.

Mechanism of Action

Target of Action

1H-Pyrazole-3,5-dimethanol is a pyrazole derivative. Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes depend on the exact structure of the pyrazole derivative and the nature of the target.

Biochemical Pathways

Given its potential targets, it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these pathway alterations would depend on the specific context of the biological system.

Result of Action

Given its potential targets, it may influence cellular processes related to estrogen signaling and alcohol metabolism . The specific effects would depend on the context of the biological system and the concentration of the compound.

Action Environment

The action, efficacy, and stability of 1H-Pyrazole-3,5-dimethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

Safety and Hazards

Pyrazoles can have various safety and hazard profiles depending on their specific structure . The specific safety and hazards of 1H-Pyrazole-3,5-dimethanol are not found in the available resources.

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The future directions for 1H-Pyrazole-3,5-dimethanol specifically are not found in the available resources.

properties

IUPAC Name

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYSBRDJZPNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400406
Record name 1H-Pyrazole-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3,5-dimethanol

CAS RN

142179-08-6
Record name 1H-Pyrazole-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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